2,6-Dichloro-4-methylphenyl Isothiocyanate
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Overview
Description
2,6-Dichloro-4-methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H5Cl2NS. It is a derivative of isothiocyanate, characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: Another method uses carbon disulfide in the presence of di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production often employs the reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2,6-Dichloro-4-methylphenyl Isothiocyanate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dimethylbenzene is commonly used as a solvent.
Conditions: Reactions are typically carried out under nitrogen protection to prevent oxidation.
Major Products
Substituted Isothiocyanates: Formed through nucleophilic substitution.
Thioureas: Formed through addition reactions with amines.
Scientific Research Applications
2,6-Dichloro-4-methylphenyl Isothiocyanate is used in various fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of the isothiocyanate group. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is utilized in enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl Isothiocyanate: Similar structure but with chlorine atoms at different positions.
Phenyl Isothiocyanate: Lacks the chlorine and methyl substituents, making it less reactive in certain contexts.
Uniqueness
2,6-Dichloro-4-methylphenyl Isothiocyanate is unique due to the specific positioning of its chlorine atoms and methyl group, which enhances its reactivity and makes it suitable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C8H5Cl2NS |
---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
1,3-dichloro-2-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3 |
InChI Key |
DOADXUCZYQNIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N=C=S)Cl |
Origin of Product |
United States |
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